molecular formula C12H13NO2 B8662603 6-Methoxycarbonyl-1-ethylindole

6-Methoxycarbonyl-1-ethylindole

Cat. No. B8662603
M. Wt: 203.24 g/mol
InChI Key: LXQWMGQEBLDCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868037B2

Procedure details

1-Ethyl-1H-indole-6-carboxylic acid methyl ester (900 mg, 4.45 mmol) is dissolved in DMF (3.3 mL). This is added dropwise to an ice-cold solution of POCl3 (430 μL, 4.5 mmol) in DMF (1.5 mL). The reaction mixture is stirred at room temperature for 90 minutes. The reaction mixture is then treated with 6N NaOH (3.5 ml). The mixture is then partitioned between H2O and ethyl acetate. Purification by silica gel chromatography (5-10% EtOAc/CH2Cl2) yields 1-ethyl-3-formyl-1H-indole-6-carboxylic acid methyl ester (985 mg, 96%) as a white solid.
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
430 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][N:11]2[CH2:14][CH3:15])=[CH:7][CH:6]=1)=[O:4].O=P(Cl)(Cl)Cl.[OH-].[Na+].CN([CH:26]=[O:27])C>>[CH3:1][O:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([C:9]([CH:26]=[O:27])=[CH:10][N:11]2[CH2:14][CH3:15])=[CH:7][CH:6]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
COC(=O)C1=CC=C2C=CN(C2=C1)CC
Name
Quantity
3.3 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
430 μL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is then partitioned between H2O and ethyl acetate
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (5-10% EtOAc/CH2Cl2)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
COC(=O)C1=CC=C2C(=CN(C2=C1)CC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 985 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.